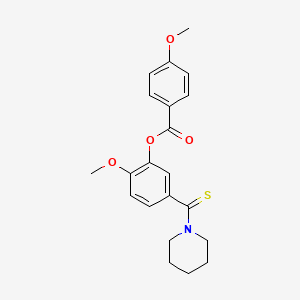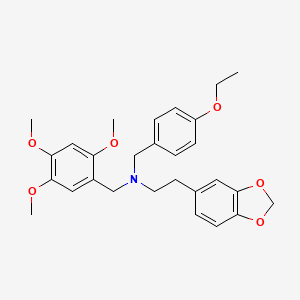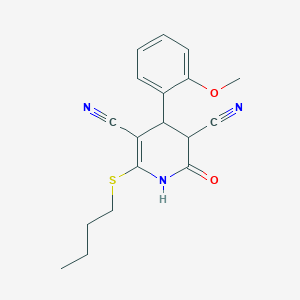![molecular formula C22H21N3O5S B11661323 N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661323.png)
N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions. This particular compound is derived from the condensation of hydrazine and aldehyde or ketone, resulting in the formation of an azomethine group (–NHN=CH–) which is characteristic of Schiff bases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones in the presence of a solvent such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azomethine carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
科学的研究の応用
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
作用機序
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The azomethine group plays a crucial role in the coordination with metal ions, which is essential for its biological activity .
類似化合物との比較
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide
Uniqueness
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific structure, which includes a methoxyphenyl group and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C22H21N3O5S |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O5S/c1-25(31(28,29)19-8-4-3-5-9-19)18-13-11-16(12-14-18)22(27)24-23-15-17-7-6-10-20(30-2)21(17)26/h3-15,26H,1-2H3,(H,24,27)/b23-15+ |
InChIキー |
DAIAOUPKWXZKBV-HZHRSRAPSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661245.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11661252.png)
![2-[(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11661253.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11661260.png)
![2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B11661265.png)
![Propyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661268.png)
![phenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11661271.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)

![9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661283.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11661301.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)

